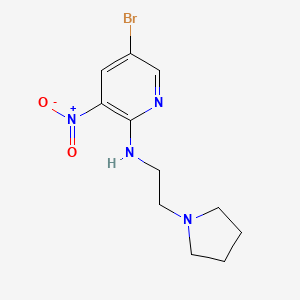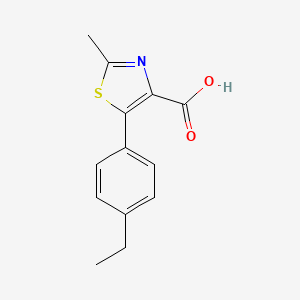![molecular formula C14H12OS B8590308 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone CAS No. 62615-59-2](/img/structure/B8590308.png)
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
The synthesis of 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone typically involves the condensation of naphthalene derivatives with thiophene precursors. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to dihydro derivatives.
Applications De Recherche Scientifique
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects may result from the disruption of bacterial cell membranes .
Comparaison Avec Des Composés Similaires
1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Utilized in the production of dyes and pigments.
Thiophene-3-carboxylic acid: Employed in the manufacture of polymers and resins.
What sets this compound apart is its unique naphthalene-thiophene fused structure, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62615-59-2 |
|---|---|
Formule moléculaire |
C14H12OS |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)ethanone |
InChI |
InChI=1S/C14H12OS/c1-9(15)13-8-11-7-6-10-4-2-3-5-12(10)14(11)16-13/h2-5,8H,6-7H2,1H3 |
Clé InChI |
KEMNCHSVRXSXMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-](/img/structure/B8590277.png)






